molecular formula C23H31NO B14673790 N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine CAS No. 35372-18-0

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine

Cat. No.: B14673790
CAS No.: 35372-18-0
M. Wt: 337.5 g/mol
InChI Key: FYIJLMACKSXAQD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is an organic compound characterized by the presence of both ethyl and octoxy substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine typically involves the condensation of 4-ethylbenzaldehyde with 4-octoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanone.

    Reduction: The corresponding amine, N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine
  • N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
  • N-(4-ethylphenyl)-1-(4-octylphenyl)methanimine

Uniqueness

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is unique due to the specific combination of ethyl and octoxy substituents, which can impart distinct physical and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

CAS No.

35372-18-0

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine

InChI

InChI=1S/C23H31NO/c1-3-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(4-2)11-15-22/h10-17,19H,3-9,18H2,1-2H3

InChI Key

FYIJLMACKSXAQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC

Origin of Product

United States

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